molecular formula C18H14N2O5 B14199572 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one CAS No. 919079-85-9

2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Cat. No.: B14199572
CAS No.: 919079-85-9
M. Wt: 338.3 g/mol
InChI Key: NEWQRAXHTXEPDK-UHFFFAOYSA-N
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Description

2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a penta-1,4-dien-3-one backbone, with a methyl group at the second position. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated effectiveness in inhibiting the growth of the parasite in both its epimastigote and amastigote forms.

    Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating parasitic infections.

    Industry: The compound’s unique structure makes it a candidate for use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exerts its biological effects involves the disruption of cellular processes in the target organism. For example, its trypanocidal activity is believed to result from the compound’s ability to interfere with the mitochondrial function of Trypanosoma cruzi, leading to cell death . The nitro groups in the compound may also contribute to its activity by generating reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitro groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

919079-85-9

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C18H14N2O5/c1-13(12-15-4-9-17(10-5-15)20(24)25)18(21)11-6-14-2-7-16(8-3-14)19(22)23/h2-12H,1H3

InChI Key

NEWQRAXHTXEPDK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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